6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
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Overview
Description
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.36 g/mol . This compound is known for its unique structure, which includes a pyridin-3-ol core linked to a 4-phenoxyphenoxy group via a propan-2-yl ether linkage .
Preparation Methods
The synthesis of 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol typically involves multiple steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 1-bromo-2-propanol to form the intermediate 1-(4-phenoxyphenoxy)propan-2-ol. This intermediate is then reacted with 6-hydroxypyridine in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol undergoes various chemical reactions, including:
Scientific Research Applications
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol include:
4-Phenoxyphenol: A precursor in the synthesis of the target compound, known for its phenolic structure and reactivity.
6-Hydroxypyridine: Another precursor, which provides the pyridin-3-ol core.
1-(4-Phenoxyphenoxy)propan-2-ol: An intermediate in the synthesis, featuring the propan-2-yl ether linkage.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components .
Properties
IUPAC Name |
6-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-12-7-16(22)13-21-20)14-23-17-8-10-19(11-9-17)25-18-5-3-2-4-6-18/h2-13,15,22H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSOUNGTZTUPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=NC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222463 |
Source
|
Record name | 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168844-46-0 |
Source
|
Record name | 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168844-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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